molecular formula C16H20N2O2 B12798174 Urea, 1-(3-ethoxypropyl)-3-(1-naphthyl)- CAS No. 102613-31-0

Urea, 1-(3-ethoxypropyl)-3-(1-naphthyl)-

Cat. No.: B12798174
CAS No.: 102613-31-0
M. Wt: 272.34 g/mol
InChI Key: QYFOPTGYZOIDKI-UHFFFAOYSA-N
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Description

Urea, 1-(3-ethoxypropyl)-3-(1-naphthyl)- is a substituted urea derivative characterized by a urea backbone with two distinct substituents:

  • 3-Ethoxypropyl chain: An ether-containing alkyl group that enhances solubility and modulates lipophilicity.

The molecular formula is inferred as C₁₆H₂₀N₂O₂ based on structural analogs like 1-(3-methoxypropyl)-3-(1-naphthyl)urea (C₁₅H₁₈N₂O₂, ), with the ethoxy group adding one carbon and two hydrogens.

Properties

CAS No.

102613-31-0

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

1-(3-ethoxypropyl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C16H20N2O2/c1-2-20-12-6-11-17-16(19)18-15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10H,2,6,11-12H2,1H3,(H2,17,18,19)

InChI Key

QYFOPTGYZOIDKI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxypropyl)-3-(1-naphthyl)urea typically involves the reaction of 1-naphthylamine with an appropriate isocyanate or carbamate. The reaction conditions may include:

    Solvent: Common solvents like dichloromethane or toluene.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include:

    Batch or Continuous Processes: Depending on the desired scale of production.

    Purification: Techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxypropyl)-3-(1-naphthyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions may occur, especially at the naphthyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Could lead to the formation of naphthoquinones.

    Reduction: May yield amines or alcohols.

    Substitution: Could result in halogenated derivatives.

Scientific Research Applications

1-(3-Ethoxypropyl)-3-(1-naphthyl)urea may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Used in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action for 1-(3-Ethoxypropyl)-3-(1-naphthyl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved could include:

    Enzyme Inhibition or Activation: Binding to active sites or allosteric sites on enzymes.

    Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Urea Backbone

Alkoxy Chain Modifications
Compound Name Substituents Molecular Formula Key Differences Evidence Source
1-(3-Methoxypropyl)-3-(1-naphthyl)urea Methoxypropyl (OCH₃) C₁₅H₁₈N₂O₂ Shorter alkoxy chain; higher polarity
1-(3-Ethoxypropyl)-3-(1-naphthyl)urea Ethoxypropyl (OCH₂CH₂CH₃) C₁₆H₂₀N₂O₂ Longer chain; increased lipophilicity
1-(3-Bromopropyl)-3-(1-naphthyl)urea Bromopropyl (Br) C₁₄H₁₅BrN₂O Electrophilic bromine; reactive site
Aromatic Group Variations
Compound Name Aromatic Group Molecular Formula Key Differences Evidence Source
1-(3-Ethoxypropyl)-3-(1-naphthyl)urea 1-Naphthyl C₁₆H₂₀N₂O₂ Bulky, planar aromatic system
1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea 4-Methoxyphenyl C₂₃H₃₁N₃O₂ Smaller aromatic group; methoxy enhances electron density
1-(3-Isopropylphenyl)-3,3-dimethylurea 3-Isopropylphenyl C₁₂H₁₈N₂O Steric hindrance from dimethyl groups
  • Impact : The 1-naphthyl group’s extended conjugation may enhance binding to aromatic receptors compared to phenyl derivatives.

Urea vs. Thiourea Derivatives

Compound Name Core Structure Key Properties Applications Evidence Source
1-(1-Naphthyl)-2-thiourea Thiourea (C=S) Higher acidity; stronger hydrogen bonding Rodenticide (e.g., ANTU)
1-(3-Ethoxypropyl)-3-(1-naphthyl)urea Urea (C=O) Lower reactivity; better metabolic stability Underexplored
  • Impact : Thioureas like ANTU exhibit acute toxicity due to sulfur’s electronegativity, whereas ureas are generally more stable but less reactive.

Heterocyclic and Complex Ureas

Compound Name Key Features Molecular Formula Evidence Source
1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-ethoxypropyl)urea Benzodioxin + pyrrolidinone moieties C₁₈H₂₅N₃O₅
(E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)urea Imidazoline + triazole rings C₂₅H₂₁F₃N₆O₂
  • Impact : These complex structures often target specific enzymes (e.g., kinase inhibitors), whereas simpler ureas like the target compound may lack such selectivity.

Research Findings and Gaps

  • Synthesis : While methods for analogous ureas (e.g., methoxypropyl derivatives) involve coupling alkoxyalkylamines with isocyanates (), the ethoxypropyl variant’s synthesis remains unreported.
  • Biological Activity: No data exists for the target compound, but naphthyl ureas often exhibit anticancer or antimicrobial properties. Thiourea derivatives () highlight the role of aromaticity in toxicity.
  • Stability : The ethoxy group may reduce oxidative metabolism compared to methoxy or bromo substituents, warranting pharmacokinetic studies.

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